1-Nitro-3-(pentyloxy)benzene
Overview
Description
1-Nitro-3-(pentyloxy)benzene is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Vicarious Nucleophilic Substitution Reactions: 1-Nitro-3-(pentafluorosulfanyl)benzene undergoes vicarious nucleophilic substitutions to form substituted benzenes and anilines, which are useful in the synthesis of novel aromatic compounds (Beier, Pastýříková, & Iakobson, 2011).
Direct Amination: Direct amination of nitro(pentafluorosulfanyl)benzenes, including 1-Nitro-3-(pentafluorosulfanyl)benzene, is a method to produce anilines, which can be further transformed into benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková, Iakobson, Vida, Pohl, & Beier, 2012).
Detonation Properties and Pyrolysis Mechanism: Density functional theory studies on nitro and hydroxyl derivatives of benzene, including those similar to 1-Nitro-3-(pentyloxy)benzene, provide insights into their detonation properties and stability. The pyrolysis mechanism often involves hydrogen transfer reactions or the breaking of the weakest C–NO2 bond (Du, Liu, Liu, Zhang, Wang, & Gong, 2011).
Synthesis and Nucleophilic Aromatic Substitution: Studies on the synthesis and substitution of similar compounds like 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene reveal methods to produce novel (pentafluorosulfanyl)benzenes with specific substitution patterns (Ajenjo, Greenhall, Zarantonello, & Beier, 2016).
Hydroxylation and Nitration of Benzene: Research on the hydroxylation and nitration of benzene in the presence of nitrite/nitrous acid provides insights into chemical transformations relevant to compounds like this compound (Vione, Maurino, Minero, Lucchiari, & Pelizzetti, 2004).
Properties
IUPAC Name |
1-nitro-3-pentoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9H,2-4,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAMRMATJFGMAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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